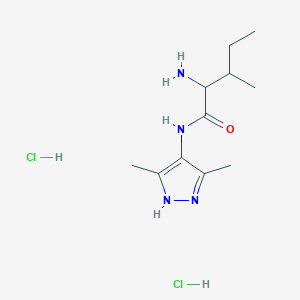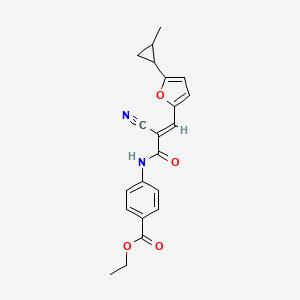![molecular formula C18H15ClN2O3 B2866571 methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207015-98-2](/img/structure/B2866571.png)
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic compound. The presence of the methoxy and chloro substituents enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-(4-methoxyanilino)quinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The use of a dehydrating agent like sulfuric acid can further drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of malaria and other parasitic infections.
Industry: Used in the synthesis of dyes and pigments due to its stable chromophore.
作用機序
The mechanism of action of methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also inhibits enzymes like topoisomerase, which are crucial for DNA replication and repair .
類似化合物との比較
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline: The parent compound with a simpler structure.
Methyl 6-methoxy-4-(4-methoxyanilino)quinoline-2-carboxylate: A similar compound with an additional methoxy group.
Uniqueness
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which enhances its chemical reactivity and potential biological activities. The presence of both chloro and methoxy groups allows for a diverse range of chemical modifications and applications.
特性
IUPAC Name |
methyl 6-chloro-4-(4-methoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-6-4-12(5-7-13)20-16-10-17(18(22)24-2)21-15-8-3-11(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSOFZILBLGJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate](/img/structure/B2866491.png)
![2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2866492.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)


![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)
![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)




![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2866507.png)
